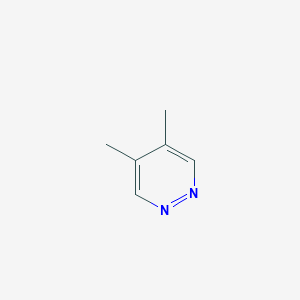

4,5-Dimethylpyridazine

Beschreibung

Historical Overview of Pyridazine Chemistry

The history of pyridazine chemistry dates back to the late 19th century. The term "pyridazine" was first introduced by Knorr in 1885. lookchem.com A year later, Emil Fischer successfully synthesized the first substituted pyridazine by condensing phenylhydrazine with levulinic acid. However, the parent, unsubstituted pyridazine was not synthesized until 1895 by Tauber. lookchem.comevitachem.com

For many years, pyridazines remained a relatively niche area of study, partly because they are rare in nature. evitachem.com A significant turning point occurred in 1971 with the discovery of naturally occurring pyridazine derivatives produced by Streptomyces jamaicensis. lookchem.com This discovery spurred renewed interest in their biological activities and potential applications, leading to extensive research over the past few decades. evitachem.com

Pyridazines are characterized as π-deficient heteroaromatics due to the high electronegativity of the two nitrogen atoms, which draws electron density from the ring. lookchem.com This electron deficiency is a key factor in their chemical reactivity.

Importance of Methylated Pyridazine Derivatives in Organic Chemistry

Methylated pyridazine derivatives are a significant subclass of these heterocycles, serving as crucial scaffolds and intermediates in both medicinal and agricultural chemistry. scbt.com The introduction of methyl groups can influence the compound's physical properties, such as lipophilicity and metabolic stability, which is particularly important in drug design.

The pyridazine structure is a recognized pharmacophore found in a number of herbicides and pharmaceuticals. Research has demonstrated that pyridazine derivatives possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. scbt.comepa.gov For instance, the fungicide pyridachlometyl emerged from research into the bioisosteric similarity between pyridazine and other heterocyclic compounds. ajrconline.org Furthermore, theoretical studies on the bromination of methyl-pyridazines have been conducted to aid in the synthesis of novel heterocyclic compounds. scbt.com

Scope and Research Focus on 4,5-Dimethylpyridazine

This article focuses specifically on this compound and its closely related derivatives. While research on the parent this compound is limited, its functionalized analogues, such as 3,6-dichloro-4,5-dimethylpyridazine, are pivotal building blocks in organic synthesis. These compounds serve as versatile intermediates for creating more complex molecules with potential therapeutic applications. lookchem.com The research focus, therefore, often lies in the synthesis and utilization of these derivatives as precursors for novel chemical entities.

Eigenschaften

IUPAC Name |

4,5-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-7-8-4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGNFWZFFMUSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532844 | |

| Record name | 4,5-Dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38283-35-1 | |

| Record name | 4,5-Dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4,5-dimethylpyridazine Derivatives

The synthesis of the 4,5-dimethylpyridazine core is typically achieved through the construction of the pyridazine ring from acyclic precursors. A common and versatile method involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives.

A key intermediate, 3,6-dichloro-4,5-dimethylpyridazine , can be synthesized from 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one. The reaction involves heating the starting material with a chlorinating agent like phosphorus oxychloride, sometimes in the presence of a base such as diisopropylethylamine and utilizing microwave irradiation to facilitate the conversion. chemicalbook.com

Another synthetic route leads to dihydropyridazine structures, which can be precursors to the aromatic pyridazine. For example, diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate is prepared through the cyclization of diethyl 2,3-dimethylsuccinate with hydrazine hydrate, typically under reflux in a solvent like ethanol.

Physicochemical Properties and Reactivity

The physical and chemical properties of 4,5-dimethylpyridazine derivatives are dictated by the pyridazine core and the nature of their substituents. The parent pyridazine is a colorless liquid with a high boiling point (208 °C) and is miscible with water. lookchem.com The presence of methyl and other functional groups modifies these properties.

| Property | Value | Compound |

| Molecular Formula | C₆H₆Cl₂N₂ | 3,6-Dichloro-4,5-dimethylpyridazine |

| Molecular Weight | 177.03 g/mol | 3,6-Dichloro-4,5-dimethylpyridazine nih.gov |

| Melting Point | 120-121 °C | 3,6-Dichloro-4,5-dimethylpyridazine lookchem.com |

| Appearance | Solid | 3,6-Dichloro-4,5-dimethylpyridazine |

| Molecular Formula | C₁₂H₂₀N₂O₄ | Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate |

| Molecular Weight | 256.30 g/mol | Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate |

The reactivity of the pyridazine ring is dominated by its electron-deficient nature. This makes it susceptible to nucleophilic aromatic substitution, particularly when activating groups are present. For example, the chlorine atoms in 3,6-dichloro-4,5-dimethylpyridazine are reactive and can be displaced by various nucleophiles, making it a valuable synthetic intermediate. lookchem.com

The pyridazine ring can also participate in cycloaddition reactions. Although electron-deficient pyridazines are generally considered poor partners in intermolecular Hetero-Diels-Alder reactions, highly activated derivatives like 4,5-dicyanopyridazine show surprising reactivity, acting as azadienes with various dienophiles. mdpi.comresearchgate.net This reactivity allows for the construction of complex polycyclic systems. mdpi.com

Research and Applications in Organic Synthesis

De Novo Ring Annulation Strategies

The foundational approach to synthesizing the pyridazine ring system involves constructing the six-membered ring from acyclic, non-cyclical precursors. These strategies build the heterocyclic core from the ground up, typically through condensation reactions that form the requisite nitrogen-nitrogen and carbon-nitrogen bonds.

Cyclization Reactions from Acyclic Precursors

A primary and direct method for the synthesis of substituted pyridazines is the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine. In the case of dimethyl-substituted pyridazines, this involves the reaction of a suitable diketone with hydrazine hydrate. For instance, 3,6-dimethylpyridazine can be synthesized through the cyclocondensation of 2,5-hexanedione with hydrazine hydrate.

Another significant acyclic precursor for the this compound system is 2,3-dimethylmaleic anhydride. The reaction of this anhydride with hydrazine provides a pathway to the corresponding pyridazinedione. This intermediate, specifically 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (also known as this compound-3,6-diol), is a crucial building block for further derivatization, particularly for creating halogenated versions of the scaffold. chemicalbook.com

| Precursor | Reagent | Product |

| 2,5-Hexanedione | Hydrazine Hydrate | 3,6-Dimethylpyridazine |

| 2,3-Dimethylmaleic Anhydride | Hydrazine | 6-Hydroxy-4,5-dimethyl-2H-pyridazin-3-one |

Multi-component Reactions for Pyridazine Core Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. While MCRs like the Hantzsch synthesis for pyridines or the Biginelli reaction for dihydropyrimidinones are well-established, specific MCRs for the direct synthesis of this compound are less commonly documented in comparison to stepwise cyclization methods. ekb.eg However, the principles of MCRs are widely applied to generate diverse heterocyclic libraries, and it is a developing area of synthetic chemistry. mdpi.combeilstein-journals.orgorganic-chemistry.org

Functionalization and Derivatization of Pre-existing Pyridazine Scaffolds

Once the this compound core is formed, further chemical diversity is often achieved by introducing or modifying functional groups on the ring. A common and powerful strategy involves the use of halogenated pyridazine derivatives as versatile intermediates for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions on Halogenated this compound Derivatives

Halogen atoms, particularly chlorine, serve as excellent leaving groups on the electron-deficient pyridazine ring, facilitating reactions with a wide range of nucleophiles. A key intermediate for this purpose is 3,6-dichloro-4,5-dimethylpyridazine . chemicalbook.com This compound is typically synthesized by treating 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com The reaction can be performed under thermal conditions or enhanced by microwave irradiation to improve yields and reduce reaction times. chemicalbook.com

Table 1: Synthesis of 3,6-Dichloro-4,5-dimethylpyridazine

| Precursor | Reagent(s) | Conditions | Yield | Reference |

|---|

With the halogenated scaffold in hand, various functional groups can be introduced onto the pyridazine ring.

The cyano group (-CN) can be introduced onto the pyridazine ring by the nucleophilic displacement of a halogen atom. This cyanation is a valuable transformation as the nitrile group can be further converted into other functionalities such as carboxylic acids, amines, or amides. The reaction typically involves treating a chloro-substituted pyridazine with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The reactivity of the halogen is enhanced by the electron-withdrawing nature of the pyridazine ring. smolecule.com

For example, the synthesis of pyridazine derivatives containing a cyano group often proceeds through the nucleophilic substitution of a corresponding chloro-derivative. vulcanchem.com While many examples exist for the broader class of pyridines and other heterocycles, this method is directly applicable to halogenated 4,5-dimethylpyridazines. ekb.egsmolecule.com

The introduction of amino groups via nucleophilic aromatic substitution (SNAr) is a fundamental method for producing aminopyridazine derivatives. Halogenated 4,5-dimethylpyridazines readily react with various nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, to yield the corresponding amino-substituted products. researchgate.net

A direct example is the formation of 6-chloro-4,5-dimethylpyridazin-3-amine . This compound represents the selective substitution of one chlorine atom on the 3,6-dichloro-4,5-dimethylpyridazine precursor. Such selective reactions are often possible by carefully controlling reaction conditions like temperature and stoichiometry. The resulting aminopyridazine is a valuable intermediate for building more complex molecules. uni.lu

Table 2: Examples of Nucleophilic Substitution on Halogenated this compound

| Starting Material | Nucleophile | Product |

|---|---|---|

| 3,6-Dichloro-4,5-dimethylpyridazine | Cyanide (e.g., KCN) | 6-Chloro-4,5-dimethylpyridazine-3-carbonitrile |

Introduction of Cyano Groups

Electrophilic Substitution Reactions on the Pyridazine Ring

The electron-deficient nature of the pyridazine ring, a consequence of the electronegativity of the two adjacent nitrogen atoms, generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of activating groups, such as the methyl groups in this compound, can facilitate these reactions. The methyl groups are electron-donating, which helps to stabilize the ring and can direct electrophilic attack. smolecule.com

Protonation of one of the pyridine nitrogen atoms can further enhance the acidity of the methyl groups, which can facilitate certain reactions like enolization. vulcanchem.com The position of electrophilic attack is influenced by the electronic effects of the substituents. For instance, in related pyridazine systems, electron-withdrawing groups like a cyano group can direct incoming electrophiles to specific positions. smolecule.com

Cross-Coupling Methodologies for Arylation/Alkylation (e.g., Suzuki-Miyaura)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of pyridazine rings. wikipedia.org The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is a particularly versatile method for the arylation and alkylation of pyridazines. mdpi.comresearchgate.netnih.gov

This method offers several advantages, including the use of readily available and stable boronic acids and the tolerance of a wide range of functional groups. mdpi.com The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to a halogen-carbon bond, often without the need for specialized and costly ligands. mdpi.com

For example, 3-bromo-pyridazines have been successfully functionalized through Suzuki-Miyaura coupling to generate 3,4-disubstituted pyridazines with high regioselectivity. organic-chemistry.org Similarly, a series of π-conjugated thienylpyridazine derivatives were synthesized via Suzuki-Miyaura cross-coupling of a brominated pyridazine with various (hetero)aryl-boronic acids. mdpi.comresearchgate.netnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, different palladium precatalysts, such as those from the Buchwald lineage, have been developed to mediate challenging cross-coupling reactions involving various functional groups and sterically hindered substrates.

Transformations of Substituents on the this compound Core

Oxidation of Methyl Groups to Carboxylic Acids or Aldehydes

The methyl groups on the this compound core can be oxidized to more functionalized groups such as carboxylic acids or aldehydes. This transformation is a valuable strategy for introducing new reactive handles for further molecular elaboration. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can be used to convert alkyl side chains on aromatic rings to carboxylic acids. ucr.edubritannica.com For instance, a microbiological process using microorganisms of the genus Pseudomonas has been developed for the oxidation of methyl groups on heterocyclic rings to the corresponding carboxylic acids. google.com

The selective oxidation to an aldehyde is often more challenging as aldehydes are themselves susceptible to further oxidation to carboxylic acids. ucr.edu However, milder oxidizing agents or specific reaction conditions can be employed to achieve this. For example, selenium dioxide (SeO₂) is known to oxidize benzylic R groups to carbonyl compounds. ucr.edu The oxidation of a methyl group to a carboxylic acid, followed by photocatalytic decarboxylation, has been used as a strategy to replace the methyl group with other functionalities. escholarship.org

Reduction of Nitrile Groups to Amines

The reduction of a nitrile group on a pyridazine derivative to a primary amine is a key transformation that introduces a versatile amino group. evitachem.com This conversion is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF). researchgate.netpearson.comopenstax.org This method is effective for reducing nitriles on heteroatom-containing rings. researchgate.net

Another common method is catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. acsgcipr.org This approach can be advantageous as it can sometimes offer better selectivity, leaving other functional groups intact. pearson.com However, care must be taken to avoid side reactions, such as the formation of secondary and tertiary amines, which can occur through the reaction of the primary amine product with the starting nitrile or imine intermediates. acsgcipr.org

Formation of N-Oxides from this compound Analogues

The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. evitachem.com This transformation alters the electronic properties of the ring, often making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The formation of N-oxides from pyridazine analogues is a common strategy in the synthesis of more complex heterocyclic systems.

The synthesis of N-oxides is typically achieved by treating the parent heterocycle with an oxidizing agent such as hydrogen peroxide or a peracid. evitachem.com For example, 3,5-dimethylpyridine-N-oxide is synthesized from 3,5-lutidine using hydrogen peroxide. google.com This N-oxide can then undergo further reactions, such as nitration, to introduce additional functional groups. The resulting N-oxide can influence the regioselectivity of subsequent reactions.

Advanced Synthetic Techniques and Process Optimization

The synthesis of pyridazine derivatives has benefited from the development of advanced synthetic techniques aimed at improving efficiency, selectivity, and sustainability. bohrium.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.gov For instance, the synthesis of 3,6-disubstituted- organic-chemistry.orgevitachem.comliberty.edutriazolo[4,3-b]pyridazines was dramatically improved using MAOS, with reaction times reduced from hours to minutes. nih.gov

Process optimization is crucial for the large-scale production of pyridazine-based compounds. This involves the systematic study of reaction parameters such as solvent, temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation. organic-chemistry.org For example, in the synthesis of 3,6-dichloro-4,5-dimethylpyridazine, microwave irradiation was used to drive the reaction to completion in a short time frame. chemicalbook.com The development of one-pot multicomponent reactions (MCRs) represents another advanced strategy, offering a more atom-economical and efficient approach to complex molecules by combining multiple reaction steps into a single operation. bohrium.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for the rapid and efficient construction of heterocyclic compounds, including pyridazine derivatives. nih.govgeorgiasouthern.edu This technique utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. tandfonline.comijnrd.orgoatext.com The heating mechanism in microwave synthesis involves dipolar polarization and ionic conduction, allowing for direct and instantaneous heating of the reaction mixture molecules. ijnrd.orgirjmets.com

The application of microwave energy is particularly advantageous in multicomponent reactions (MCRs), which are one-pot processes involving three or more starting materials to form a single product. mdpi.com This approach, combined with microwave irradiation, enhances reaction rates and can improve regioselectivity in the synthesis of heterocyclic compounds. mdpi.com For instance, novel 1-thiazolyl-pyridazinedione derivatives have been prepared in high yields with short reaction times via a microwave-assisted multicomponent synthesis using chitosan as a natural, basic biocatalyst. mdpi.com Another example is the one-pot Bohlmann-Rahtz procedure for preparing tri- or tetrasubstituted pyridines, where microwave irradiation at 170°C provides superior yields compared to conventional heating. researchgate.net

While direct synthesis of this compound using microwaves is not extensively detailed, the synthesis of its derivatives is reported. For example, a derivative, 3-(1-benzyl-1H-tetrazol-5-ylthio)-6-chloro-4,5-dimethyl-pyridazine, was synthesized as part of a multi-step reaction sequence. ajrconline.org The general procedure for synthesizing polyfunctional pyridazine derivatives often involves the irradiation of an equimolar mixture of reactants, sometimes in a solvent-free system or adsorbed onto a support like alumina, in a domestic or dedicated microwave oven. georgiasouthern.edutandfonline.com These solvent-free methods are noted for their efficiency, short reaction times, and high yields. tandfonline.comtandfonline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridazine Derivatives

| Feature | Microwave-Assisted Synthesis (MAOS) | Conventional Heating | Reference(s) |

|---|---|---|---|

| Reaction Time | Minutes | Hours to Days | mdpi.comresearchgate.netbenthamdirect.com |

| Energy Consumption | Considerably lower | Higher | benthamdirect.comresearchgate.net |

| Solvent Usage | Reduced or solvent-free | Typically requires larger volumes | tandfonline.combenthamdirect.comresearchgate.net |

| Yields | Often higher | Variable, can be lower | tandfonline.comresearchgate.netresearchgate.net |

| Environmental Impact | Considered more environmentally friendly | Less "green" due to solvent and energy use | ijnrd.orgresearchgate.net |

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful green chemistry methodology used for synthesizing organic compounds when reactants are present in immiscible phases (e.g., liquid-liquid or solid-liquid). crdeepjournal.orgresearchgate.net A phase-transfer catalyst, typically a quaternary onium salt, facilitates the migration of a reactant from one phase into the other, where the reaction occurs. crdeepjournal.orgchemrevlett.com This technique offers numerous benefits, including the use of inexpensive and environmentally benign reagents and solvents, mild reaction conditions, high yields, and simplified work-up procedures. researchgate.net

The application of PTC has been reported for the synthesis of various pyridazine derivatives, demonstrating its versatility. researchgate.netcrdeepjournal.org For instance, the synthesis of new pyridazine-fluorine derivatives was successfully carried out using PTC under both microwave irradiation and conventional heating. researchgate.net The PTC method in these cases can even be performed without a solvent, further enhancing its green credentials. researchgate.net In some systems, the catalyst itself is insoluble in the reaction medium but forms soluble active species when a reactant is introduced, a concept known as reaction-controlled phase transfer catalysis. rsc.org

While specific examples detailing the synthesis of the parent this compound via PTC are scarce in the reviewed literature, the methodology is broadly applicable to the alkylation and functionalization of the pyridazine core and related heterocycles. crdeepjournal.orgorscience.ru The synthesis of o-nitrodiphenyl ether, for example, was achieved by reacting o-chloronitrobenzene with solid potassium phenoxide using tetra-n-butylphosphonium bromide as a catalyst under solid-liquid PTC conditions, highlighting the method's effectiveness for SNAr reactions on aromatic rings. crdeepjournal.org This suggests the potential applicability for introducing substituents onto a pre-formed pyridazine ring.

Continuous Flow Reactor Applications in Pyridazine Synthesis

Continuous flow chemistry has emerged as a revolutionary technique for synthesizing molecules in a safe, efficient, and scalable manner. innovation.ca Unlike traditional batch reactions, flow synthesis involves pumping reactants through tubes or channels where the reaction takes place. innovation.ca This technology offers superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and improved safety, particularly for highly energetic reactions. innovation.caresearchgate.netresearchgate.net These advantages often lead to reduced reaction times and improved yields and selectivity. innovation.ca

The use of continuous flow reactors has been successfully applied to the synthesis of various heterocyclic compounds, including pyridines and fused pyridazine systems. researchgate.netmdpi.comnih.gov For example, a two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide was developed to minimize the accumulation of a potentially explosive nitration product, enabling a safe scale-up with high throughput and yield. researchgate.net Similarly, the synthesis of isoxazolones was scaled up using a photochemical flow reactor setup, significantly reducing reaction times compared to batch methods. researchgate.net

In the context of pyridazine-related structures, continuous flow systems have shown promise. The synthesis of 5,6,7,8-tetrahydro- nih.govtandfonline.comresearchgate.nettriazolo[4,3-b]pyridazine, a fused pyridazine derivative, demonstrated a 20–30% increase in yield compared to batch processes, attributed to improved heat management during the cyclization step. vulcanchem.com The modularity of flow systems also allows for the integration of inline purification techniques, such as chromatography or extraction, creating highly efficient and automated processes for generating fine chemical building blocks. beilstein-journals.org While a specific protocol for this compound was not identified, the principles and demonstrated successes in related heterocyclic systems strongly support the potential of flow chemistry for its efficient and safe synthesis.

Table 2: Advantages of Continuous Flow Synthesis for Heterocycles

| Advantage | Description | Reference(s) |

|---|---|---|

| Enhanced Safety | Minimizes accumulation of hazardous intermediates; better control over exothermic reactions. | innovation.caresearchgate.net |

| Improved Control | Precise control over temperature, pressure, and residence time. | innovation.caresearchgate.net |

| Scalability | Easier and safer to scale up production compared to batch reactors. | innovation.caresearchgate.net |

| Increased Efficiency | Reduced reaction times and often higher yields and selectivity. | innovation.camdpi.com |

| Automation | Amenable to automation and integration of inline purification and analysis. | beilstein-journals.org |

Mechanistic Investigations of Synthetic Pathways for this compound Derivatives

Understanding the reaction mechanisms underlying the formation of pyridazine derivatives is crucial for optimizing reaction conditions and controlling product outcomes. The synthesis of the pyridazine ring and its subsequent functionalization can proceed through various pathways, including cycloadditions, condensations, and substitution reactions.

A prominent pathway for forming the pyridazine ring is the [4+2] cycloaddition, or Diels-Alder reaction. In an inverse electron-demand aza-Diels-Alder reaction, an electron-deficient diene (like a 1,2,3-triazine) reacts with an electron-rich dienophile (like an ynamine) to form the pyridazine ring with high regioselectivity under neutral, metal-free conditions. organic-chemistry.org Another variation involves the reaction of 4,5-dicyanopyridazine (DCP), a compound with the same substitution pattern as the target molecule, which acts as a heterocyclic azadiene. Despite the general reluctance of electron-deficient pyridazines to participate in such reactions, DCP reacts with dienophiles like alkenes and alkynes to yield dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, respectively. mdpi.comresearchgate.net

A fascinating mechanistic pathway involving DCP is a domino process. When reacted with 2,3-dimethylbuta-1,3-diene, the reaction does not stop at the initial [4+2] cycloaddition. Instead, it proceeds through a subsequent retro-Diels-Alder reaction (eliminating dinitrogen) followed by a second [4+2] cycloaddition to yield a stable polycyclic cage compound. mdpi.comresearchgate.net This highlights the complex, multi-step nature of some pyridazine-forming reactions.

The functionalization of the pyridazine ring often occurs via nucleophilic aromatic substitution (SNAr). Mechanistic studies on 4,5-dicyanopyridazine (DCP) have shown that, under different conditions, it can act as a potent electrophile. mdpi.com When reacted with pyrrole or indole nucleophiles in acetic acid, one of the cyano groups acts as a leaving group, leading to the formation of cyanopyrrolyl- or cyanoindolyl-pyridazines through an addition-elimination mechanism. mdpi.com

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, are used to introduce aryl substituents. Mechanistic investigations into the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids have revealed the sequential nature of the substitution and the formation of stable atropisomers (stereoisomers resulting from hindered rotation around a single bond). beilstein-journals.org The reaction conditions can influence the distribution of mono-, di-, and tri-substituted products. beilstein-journals.org These studies provide insight into the steric and electronic effects that govern the functionalization of highly substituted pyridazine rings.

Electron-Deficient Pyridazine Reactivity Profiles

Pyridazines are classified as electron-deficient heterocycles due to the presence of two electronegative nitrogen atoms in the six-membered ring. bhu.ac.in This electron deficiency profoundly impacts their chemical reactivity. In comparison to pyridine, the additional nitrogen atom in pyridazines further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making them more susceptible to nucleophilic attack and less reactive towards electrophiles. bhu.ac.in Electrophilic substitution on the pyridazine ring is generally difficult because the ring nitrogen atoms are readily protonated under acidic conditions, and the free base itself shows low reactivity. bhu.ac.in

Conversely, the electron-deficient nature of the pyridazine nucleus makes it a suitable candidate for reactions with nucleophiles. This is particularly true for pyridazine derivatives bearing electron-withdrawing groups, which further enhance the ring's electrophilicity. mdpi.comnih.gov This heightened reactivity towards nucleophiles opens pathways for various substitution reactions. libretexts.orgpressbooks.pub

The electron-deficient character also dictates the pyridazine's role in pericyclic reactions. While many aromatic systems participate as dienes in normal electron-demand Diels-Alder reactions, electron-deficient pyridazines are generally poor dienes in such processes. mdpi.comresearchgate.net However, this same electronic property makes them excellent partners in inverse electron-demand Hetero-Diels-Alder (HDA) reactions, where the pyridazine acts as the electron-poor diene component. researchgate.netacs.orgresearchgate.net This reactivity is especially pronounced in pyridazines substituted with electron-withdrawing groups, which lower the LUMO energy of the azadiene system. mdpi.comresearchgate.net

Hetero Diels-Alder (HDA) Reactions of this compound Analogues

Analogues of this compound, particularly those bearing electron-withdrawing substituents, have demonstrated significant utility in Hetero-Diels-Alder (HDA) reactions. mdpi.comresearchgate.net While simple pyridazines often show limited reactivity, the introduction of activating groups can transform them into potent azadienes.

Inverse Electron-Demand HDA Processes

The quintessential reactivity of electron-deficient pyridazines in cycloadditions is the inverse electron-demand Hetero-Diels-Alder (HDA) reaction. acs.orgresearchgate.net In this type of reaction, the electron-poor pyridazine (the azadiene) reacts with an electron-rich dienophile. sigmaaldrich.com This is the opposite of the more common normal electron-demand Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile. rsc.org The driving force for the inverse electron-demand HDA reaction is the favorable interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) of the dienophile and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine. researchgate.net

Research on 4,5-dicyanopyridazine (DCP), a close analogue of this compound, has shown surprising reactivity in these processes, even with unactivated dienophiles. mdpi.comresearchgate.net This reactivity highlights the potent nature of the pyridazine core as a 4π component in [4+2] cycloadditions when appropriately substituted. The reaction typically proceeds through a concerted [4+2] cycloaddition, followed by the elimination of a stable molecule like dinitrogen, leading to the formation of a new six-membered ring. rsc.orgnih.gov

Reactivity with Various Dienophiles (Alkenes, Alkynes, Enamines)

Electron-deficient pyridazine analogues, such as 4,5-dicyanopyridazine, exhibit broad reactivity with a variety of dienophiles. mdpi.comnih.gov These include:

Alkenes: Reactions with both electron-rich and even unactivated alkenes have been observed. mdpi.comresearchgate.net The products are typically dicyanocyclohexa-1,3-dienes. mdpi.comnih.gov For instance, the reaction of 4,5-dicyanopyridazine with styrene at elevated temperatures yields 3,4-dicyanobiphenyl after aromatization of the initial cycloadduct. mdpi.com

Alkynes: The reaction with alkynes provides a direct route to substituted phthalonitriles. mdpi.comnih.gov This transformation is highly valuable for the synthesis of complex aromatic systems.

Enamines: Enamines, being electron-rich dienophiles, react readily with electron-deficient pyridazines to afford substituted phthalonitriles after elimination of the amine moiety from the initial adduct. mdpi.comnih.govresearchgate.net

The table below summarizes the reactivity of 4,5-dicyanopyridazine with various dienophiles, which serves as a model for the potential reactivity of other substituted pyridazines.

| Dienophile Category | Example Dienophile | Product Type | Reference |

| Alkenes | Styrene | Biphenyl derivative | mdpi.com |

| Alkenes | Methyl Acrylate | Aromatic ester | mdpi.com |

| Alkynes | Phenylacetylene | Phthalonitrile derivative | mdpi.com |

| Enamines | 1-Morpholinocyclohexene | Phthalonitrile derivative | mdpi.com |

Formation of Polycyclic Carbo- and Hetero-cage Systems via Pericyclic Homodomino Processes

A particularly elegant application of the HDA reactivity of pyridazine analogues is the one-pot synthesis of polycyclic carbo- and hetero-cage systems. mdpi.comresearchgate.net This is achieved through a pericyclic homodomino process when a suitable bis-dienophile is used. mdpi.com The reaction sequence typically involves an initial intermolecular HDA reaction between the pyridazine and one of the double bonds of the bis-dienophile. This is followed by an intramolecular Diels-Alder (IMDA) reaction of the resulting intermediate, leading to the formation of a complex cage structure. mdpi.com

For example, the reaction of 4,5-dicyanopyridazine with cycloocta-1,5-diene results in the almost quantitative formation of a tetracyclic cage system. mdpi.com This high efficiency underscores the synthetic power of this methodology. However, steric and electronic factors can influence the success of these domino reactions. For instance, the reaction of 4,5-dicyano-3,6-dimethylpyridazine with a bis-dienophile was found to require higher temperatures and gave a lower yield, likely due to less favorable steric and electronic effects. mdpi.com

Nucleophilic Aromatic Substitution (SArN2) Pathways on this compound Systems

Beyond cycloaddition reactions, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov This reactivity is particularly pronounced when the pyridazine ring is substituted with good leaving groups and electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. pressbooks.pub

Substitution of Cyano Groups by Nitrogen Nucleophiles

In pyridazine systems bearing cyano groups, such as 4,5-dicyanopyridazine, the cyano group can act as a leaving group in nucleophilic aromatic substitution reactions. mdpi.comnih.govresearchgate.net This provides a pathway for the introduction of various nucleophiles onto the pyridazine ring.

An interesting dichotomy in reactivity has been observed with certain nucleophiles. For example, while pyrrole and indole derivatives can act as dienophiles in HDA reactions with 4,5-dicyanopyridazine, under different experimental conditions, they can also behave as carbon nucleophiles in a formal SNAr2 process. mdpi.com In this latter pathway, one of the cyano groups of the dicyanopyridazine is displaced by the nucleophilic carbon of the pyrrole or indole, leading to the formation of cyanopyrrolyl- or cyanoindolyl-pyridazines. mdpi.comnih.gov Careful control of the reaction conditions is therefore crucial to selectively favor either the HDA or the SNAr pathway. mdpi.comresearchgate.net

Studies on other heterocyclic systems have also shown that cyano groups can be displaced by nitrogen nucleophiles such as alkylamines and guanidine. researchgate.net This suggests that similar substitutions could be possible on cyano-substituted pyridazines, providing a route to amino-substituted pyridazine derivatives. The feasibility and regioselectivity of such reactions would likely depend on the specific nucleophile and the substitution pattern of the pyridazine ring.

Chloride Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for halogenated pyridazines, which are electron-deficient heterocyclic systems. byjus.commasterorganicchemistry.com A chlorine atom attached to the this compound ring, for instance at the 3- or 6-position, would be susceptible to displacement by a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, particularly onto the electronegative nitrogen atoms of the pyridazine ring, which stabilizes the complex and facilitates its formation. masterorganicchemistry.comlibretexts.org In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

The general mechanism is as follows:

Addition of Nucleophile: A nucleophile (Nu⁻) adds to the carbon atom attached to the leaving group (Cl), breaking the aromatic π-system.

Formation of Meisenheimer Complex: A resonance-stabilized carbanion intermediate is formed.

Elimination of Leaving Group: The chloride ion is expelled, and the aromatic ring is reformed.

The rate of these displacement reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. Common nucleophiles used in reactions with chloropyridazines include amines, thiols, and alkoxides. For example, 3-chloropyridazine readily undergoes nucleophilic substitution with reagents like sodium amide or thiourea.

| Reactant Type | Typical Nucleophile | Product Type | Reference |

|---|---|---|---|

| Chloropyridazine | Amines (e.g., R-NH₂) | Aminopyridazine | |

| Chloropyridazine | Thiols (e.g., R-SH) / Thiourea | Thio-substituted Pyridazine | |

| Fluoropyridazinone | Aniline derivatives, Morpholine | Aminated Pyridazinone | nih.gov |

| Chloropyridazine | Hydroxide Ion (OH⁻) | Pyridazinone / Hydroxypyridazine | libretexts.org |

Influence of Substituents on Regioselectivity

Substituents on the pyridazine ring play a crucial role in determining the rate and regioselectivity of nucleophilic aromatic substitution. byjus.com The outcome of the reaction is dictated by both electronic and steric effects.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) or cyano (CN) strongly activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org EWGs are most effective when positioned ortho or para to the leaving group, as they can participate directly in resonance stabilization of the negative charge. libretexts.org A meta-positioned EWG offers only inductive stabilization, which is less effective. byjus.com

Electron-Donating Groups (EDGs): Groups like methyl (CH₃) or methoxy (OCH₃) are electron-donating. They destabilize the anionic intermediate, thereby deactivating the ring and slowing down the rate of SNAr reactions compared to an unsubstituted ring. byjus.com

In this compound, the two methyl groups are EDGs. If a leaving group were present at the 3- or 6-position, these methyl groups would electronically disfavor the reaction. However, their primary influence is often steric and directing. Research on polysubstituted pyridazinones has shown that the regioselectivity of nucleophilic substitution can be highly dependent on the nature of both the existing substituent and the incoming nucleophile. nih.gov For instance, in the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with various amines, substitution occurs as a mixture at the C4 and C5 positions, with the ratio of isomers being dependent on the specific amine used. nih.gov

Steric Effects: The bulky nature of substituents can hinder the approach of a nucleophile to an adjacent position. The two adjacent methyl groups in this compound would create significant steric hindrance for any substitution occurring at the C3 or C6 positions.

| Substituent Type | Position Relative to Leaving Group | Effect on Reaction Rate | Reason | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Ortho/Para | Increases | Resonance stabilization of intermediate | libretexts.org |

| Electron-Withdrawing (e.g., -NO₂) | Meta | Slightly Increases | Inductive stabilization of intermediate | byjus.com |

| Electron-Donating (e.g., -CH₃) | Any | Decreases | Destabilization of anionic intermediate | byjus.com |

Oxidation and Reduction Chemistry of the Pyridazine Ring and its Substituents

The this compound system can undergo oxidation and reduction at either the heterocyclic ring or the methyl substituents, depending on the reagents and conditions employed.

Reactions of the Pyridazine Ring:

Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. This is a common reaction for nitrogen-containing heterocycles. The presence of a nitro group in the pyridazine ring is a structural requirement for certain nucleophilic additions to occur on the N-oxide. wur.nl

Reduction: The pyridazine ring can be reduced, for example, through catalytic hydrogenation. This process saturates the ring, converting it to a dihydropyridazine or a fully saturated hexahydropyridazine derivative.

Reactions of the Methyl Substituents: The methyl groups on the pyridazine ring can be oxidized to various functional groups. This reactivity is analogous to the oxidation of methyl groups on other azaarenes. researchgate.net

Oxidation to Aldehydes/Carboxylic Acids: Reagents like selenium dioxide (SeO₂) can be used for the controlled oxidation of methyl groups on pyridine rings to aldehydes. researchgate.net Another method is the Kornblum oxidation, where an in-situ generated alkyl iodide is oxidized by dimethyl sulfoxide (DMSO) to an aldehyde. researchgate.net Further oxidation can yield the corresponding carboxylic acids. The regioselectivity of such oxidations can sometimes be controlled by adjusting reaction temperatures. researchgate.net

| Reaction Type | Substrate Part | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Oxidation | Ring Nitrogen | Peroxy acids (e.g., m-CPBA) | Pyridazine N-oxide | ontosight.ai |

| Oxidation | Methyl Group | SeO₂, I₂/DMSO | Formylpyridazine, Pyridazinecarboxylic acid | researchgate.netresearchgate.net |

| Reduction | Pyridazine Ring | H₂/Catalyst (e.g., Pd/C), LiAlH₄ | Dihydropyridazine, Hexahydropyridazine |

Radical Reactions and Their Selectivity in this compound Systems

The methyl groups of this compound are susceptible to free radical reactions, particularly benzylic-type halogenation. The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a source of bromine radicals, typically initiated by light (UV) or a radical initiator like AIBN (azobisisobutyronitrile). organic-chemistry.orglibretexts.org

The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the N-Br bond in NBS, or more accurately, the Br-Br bond in a low concentration of Br₂ formed in situ, generates a bromine radical (Br•). organic-chemistry.orgorgoreview.com

Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups on the pyridazine ring. This step is favored because the resulting radical is stabilized by resonance with the aromatic ring. This intermediate then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain. libretexts.orgorgoreview.com

Termination: The reaction terminates when two radicals combine.

In this compound, the two methyl groups are chemically equivalent. Therefore, radical bromination is expected to be non-selective between the two groups, yielding 4-(bromomethyl)-5-methylpyridazine as the primary mono-brominated product. The low concentration of Br₂ provided by NBS is crucial for selectivity, as it favors radical substitution over electrophilic addition to the ring's double bonds. masterorganicchemistry.com Studies on the free-radical bromination of related substituted pyridazines have been undertaken to predict the selectivity of these reactions. masterorganicchemistry.com

| Reagent | Initiator | Solvent | Expected Product | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | UV light or AIBN | CCl₄ (traditional), Acetonitrile | 4-(Bromomethyl)-5-methylpyridazine | organic-chemistry.orglibretexts.org |

Photochemical Transformations and Isomerizations of Dimethylpyridazines

Upon irradiation with UV light, dimethylpyridazines, like other diazines and substituted pyridines, can undergo complex intramolecular rearrangements and isomerizations. arkat-usa.orgacs.org The vapor-phase photochemistry of various dimethyldiazine isomers has shown that they can be arranged into interconverting groups. arkat-usa.org For example, irradiation of any member of a "tetrad" group, which includes 4,5-dimethylpyrimidine, leads to the formation of the other three members (2,6-dimethylpyrazine, 2,3-dimethylpyrazine, and 2,4-dimethylpyrimidine). arkat-usa.org

These transformations are believed to proceed through high-energy intermediates such as Dewar-type pyridines or azaprismanes. arkat-usa.orgresearchgate.net The reaction pathway often depends on the excitation wavelength and the presence of quenching gases. For instance, irradiation at 254 nm can populate an S₂ (π,π*) excited state, leading to ring transposition, while irradiation at longer wavelengths might favor reactions from a triplet state via Dewar pyridine intermediates. acs.org

For this compound, photochemical excitation would likely induce isomerization to other dimethyl-substituted diazines, such as dimethylpyrimidines or other dimethylpyridazine isomers. The exact product distribution would depend on the specific reaction conditions. Research on pyridazine N-oxides shows they can also undergo photochemical rearrangement, often leading to ring-contracted products like pyrazoles or ring-opened products. researchgate.net

Conformational Dynamics and Stereochemical Aspects of Reactivity

While the pyridazine ring is aromatic and thus largely planar, the presence of substituents can introduce conformational complexities that affect reactivity. In this compound, the two adjacent methyl groups introduce steric strain. This steric repulsion can cause the methyl groups to twist slightly out of the plane of the heterocyclic ring to adopt a more energetically favorable conformation.

Computational studies on substituted pyridazine systems have confirmed that they can adopt non-planar conformations. For example, semiempirical calculations on pyridazinedione derivatives revealed a screw boat conformation in the pyridone system while the pyridazinone ring remained planar. capes.gov.br The conformation of pyridazine derivatives can significantly influence their biological activity and molecular recognition properties, as the spatial arrangement of substituents dictates how the molecule interacts with target proteins or other molecules. nih.gov

The stereochemical outcome of reactions involving this compound can be influenced by these conformational factors. The steric bulk of the methyl groups can direct the approach of incoming reagents. For reactions occurring at the methyl groups themselves (e.g., radical bromination), the conformation of the transition state will be critical. For reactions on the ring, the existing methyl groups would sterically hinder attack at adjacent positions, influencing the regioselectivity and stereochemistry of addition reactions if the ring were to be reduced.

| Structural Feature | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Pyridazine Ring | Largely planar aromatic system. | Provides a rigid scaffold. | capes.gov.br |

| C4 and C5 Methyl Groups | Adjacent substituents cause steric strain, potentially leading to slight out-of-plane twisting. | Sterically hinders attack at adjacent ring positions (C3, C6) and influences the approach of reagents to the methyl groups. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of this compound derivatives. The chemical shifts observed in the spectra provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, the protons of the two methyl groups (CH₃) typically appear as a singlet in the upfield region, generally between δ 2.0 and 3.0 ppm. The chemical shift of these methyl protons is influenced by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyridazine ring. The two protons attached to the pyridazine ring (H-3 and H-6) are chemically equivalent due to the molecule's symmetry and thus appear as a single signal. The exact chemical shift of these aromatic protons can vary depending on the solvent and any substituents present on the ring.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the methyl groups will resonate at a characteristic upfield chemical shift. The carbon atoms of the pyridazine ring will appear in the downfield region, typically between δ 120 and 160 ppm. The C-4 and C-5 carbons, to which the methyl groups are attached, will have a distinct chemical shift compared to the C-3 and C-6 carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives Note: Specific chemical shifts can vary based on solvent and experimental conditions.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| This compound | CDCl₃ | ~2.3 (s, 6H, 2 x CH₃), ~8.8 (s, 2H, H-3, H-6) | ~18 (CH₃), ~130 (C-4, C-5), ~150 (C-3, C-6) |

Two-Dimensional NMR Techniques (HMQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (also known as HMQC) experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. creative-biostructure.comwikipedia.org This is crucial for definitively assigning which proton signal corresponds to which carbon signal. For this compound, the HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, as well as a correlation between the ring proton signals and their corresponding ring carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). creative-biostructure.comlibretexts.org This technique is invaluable for piecing together the molecular framework. youtube.com For instance, in this compound, the HMBC spectrum would show a correlation from the methyl protons to the C-4 and C-5 carbons of the pyridazine ring, confirming the attachment of the methyl groups to these positions. It would also show correlations between the ring protons and adjacent ring carbons, further solidifying the structure.

Studies on Chemical Shifts and Electronic Environments

The chemical shift of a nucleus is highly sensitive to its local electronic environment. researchgate.net Factors such as the electronegativity of neighboring atoms, electron-donating or electron-withdrawing groups, and steric effects can all influence the shielding of a nucleus and thus its chemical shift. slideshare.net

In this compound, the two nitrogen atoms in the pyridazine ring are electron-withdrawing, which deshields the adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to analogous carbocyclic aromatic compounds like xylene. nih.gov The methyl groups, being electron-donating, will have a slight shielding effect on the ring carbons to which they are attached (C-4 and C-5).

The use of a reference standard, such as tetramethylsilane (TMS), is crucial for accurately reporting chemical shifts. ucsb.edu By comparing the resonance frequencies of the sample nuclei to that of TMS (set to 0 ppm), a standardized chemical shift value is obtained. ucsb.edu

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Tautomerism Studies

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. pressbooks.pubjournalwjbphs.com The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. mdpi.com

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands. The C-H stretching vibrations of the methyl groups typically appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridazine ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, contains a complex pattern of bands that are unique to the molecule and can be used for definitive identification. journalwjbphs.com

Table 2: General FT-IR Absorption Regions for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| C=N and C=C Ring Stretching | 1400 - 1650 |

| C-H Bending | 1350 - 1450 (CH₃), 600-900 (Aromatic) |

FT-IR spectroscopy can also be a valuable tool for studying tautomerism, a form of isomerism involving the migration of a proton. While this compound itself is not prone to significant tautomerism, derivatives with hydroxyl or amino substituents could exist in different tautomeric forms. FT-IR can help identify the predominant tautomer by observing characteristic bands, for example, the C=O stretch in a keto tautomer versus the O-H stretch in an enol tautomer.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR spectroscopy. libretexts.org It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. ibsen.com A key advantage of Raman spectroscopy is its ability to be used with aqueous solutions, as water is a weak Raman scatterer. libretexts.org

For this compound, Raman spectroscopy can provide detailed information about the molecular "fingerprint," which is useful for identification and distinguishing between isomers. ibsen.com The symmetric vibrations of the molecule, particularly the C-C and C=C stretching modes of the ring, often give rise to strong Raman signals. This makes Raman spectroscopy particularly useful for studying the carbon backbone of polymers and other organic molecules. semi.ac.cn

Furthermore, Raman spectroscopy can be used to study changes in molecular structure, such as those occurring during phase transitions or chemical reactions. ibsen.com The technique is non-destructive, allowing for in-situ analysis. beilstein-journals.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. The method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

For this compound, the molecular ion peak (M+•) in an electron ionization (EI) mass spectrum would correspond to its molecular weight. Due to the presence of two nitrogen atoms, according to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. The fragmentation of the molecular ion is influenced by the stability of the resulting fragment ions and neutral losses.

Common fragmentation pathways for aromatic nitrogen heterocycles often involve the loss of small, stable molecules or radicals. For pyridazine derivatives, potential fragmentation could include:

Loss of a methyl radical (•CH3) : This would result in a peak at M-15.

Loss of HCN or N2 : Cleavage of the pyridazine ring can lead to the expulsion of stable neutral molecules like hydrogen cyanide or dinitrogen, leading to significant fragment ions.

Retro-Diels-Alder (rDA) reaction : The pyridazine ring can undergo a rDA-type cleavage, breaking into smaller unsaturated fragments.

The mass spectrum of 2,5-dimethylpyridine, an isomer of this compound, shows a prominent molecular ion peak at m/z 107 and a significant M-1 peak at m/z 106, likely due to the loss of a hydrogen atom from a methyl group to form a stable pyridylmethyl cation. nih.govnist.gov Other fragments are observed at lower m/z values, corresponding to further fragmentation of the ring. While the fragmentation of this compound may differ due to the adjacent nitrogen atoms, the general principles of fragmentation for aromatic and nitrogen-containing compounds would apply. chim.luacdlabs.comneu.edu.trlibretexts.org

Interactive Table: Predicted Key Fragments for this compound (MW = 108.14 g/mol)

| Fragment | m/z (Nominal) | Description |

| [C6H8N2]+• | 108 | Molecular Ion |

| [C5H5N2]+ | 93 | Loss of •CH3 |

| [C6H7N2]+ | 107 | Loss of •H |

| [C4H4]+• | 52 | Loss of N2 and 2 x CH3 (hypothetical) |

This table is predictive and based on general fragmentation patterns of related compounds.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Charge Transfer Phenomena

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides valuable information about the electronic transitions within a molecule. rsc.org For this compound and its derivatives, UV-Vis spectroscopy can be used to study the π-π* and n-π* transitions characteristic of aromatic and heterocyclic systems.

The absorption spectrum of pyridazine itself shows bands corresponding to these transitions. The introduction of methyl groups, being weak auxochromes, is expected to cause a small bathochromic (red) shift in the absorption maxima. More significant shifts are observed upon the formation of charge-transfer (CT) complexes.

Charge-transfer complexes are formed between an electron donor and an electron acceptor. Pyridazine derivatives, with their nitrogen lone pairs, can act as n-donors. The formation of a CT complex introduces new, broad absorption bands in the visible region of the spectrum, which are not present in the spectra of the individual donor or acceptor molecules. The energy of this CT band is related to the ionization potential of the donor and the electron affinity of the acceptor.

Studies on charge-transfer complexes of various dimethylpyridine isomers with acceptors like iodine or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been reported. orientjchem.org For instance, the complex of 3,5-dimethylpyridine with iodine exhibits a new absorption band around 432 nm, indicative of CT complex formation. orientjchem.org These studies allow for the determination of the stability and stoichiometry of the complexes. The electronic transitions in such complexes are often described as a transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Interactive Table: UV-Vis Absorption of a Dimethylpyridine Charge Transfer Complex**

| System | Solvent | λmax (nm) | Reference |

| 3,5-Dimethylpyridine-Iodine | Hexane | 432 | orientjchem.org |

This table provides an example of a charge-transfer band in a related dimethylpyridine complex.

Theoretical and Computational Chemistry of 4,5-dimethylpyridazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of chemical compounds. ukm.mygithub.iowikipedia.org These computational methods allow for the detailed exploration of ground state properties, providing insights that complement and often predict experimental findings. mdpi.com For 4,5-Dimethylpyridazine, DFT calculations offer a powerful approach to understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties.ukm.mywikipedia.org

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.my This approach has been widely applied to study a variety of molecular systems.

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, geometry optimization is typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). derpharmachemica.com This process yields crucial information about bond lengths, bond angles, and dihedral angles. These optimized structural parameters can then be compared with experimental data, if available, to validate the computational model.

Interactive Data Table: Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å/°) |

| Bond Length | C | C | Data not available | |

| Bond Length | C | N | Data not available | |

| Bond Length | C | H | Data not available | |

| Bond Angle | C | N | C | Data not available |

| Bond Angle | N | C | C | Data not available |

| Dihedral Angle | C | C | C | C |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). numberanalytics.com This analysis also provides theoretical predictions of the vibrational spectrum (infrared and Raman), which are invaluable for interpreting experimental spectroscopic data. numberanalytics.comscirp.org Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. derpharmachemica.com By comparing the calculated vibrational frequencies with experimental spectra, a detailed assignment of the observed bands can be achieved. unibo.it

Interactive Data Table: Predicted Vibrational Frequencies for this compound (Predicted)

| Mode | Frequency (cm⁻¹) | Description |

| 1 | Data not available | C-H stretch |

| 2 | Data not available | C-C stretch |

| 3 | Data not available | Ring breathing |

| 4 | Data not available | C-H bend |

| 5 | Data not available | Ring deformation |

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential (IP), representing the energy required to remove an electron. ekb.eg Conversely, the energy of the LUMO is related to the electron affinity (EA), the energy released when an electron is added. ekb.eg The difference between the HOMO and LUMO energies is the HOMO-LUMO gap, a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ekb.eg A smaller gap generally suggests higher reactivity. scirp.org

According to Koopman's theorem, the ionization potential can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO), and the electron affinity as the negative of the LUMO energy (A ≈ -E_LUMO). asianpubs.org

Interactive Data Table: Calculated Electronic Properties of this compound (Predicted)

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential (IP) | Data not available |

| Electron Affinity (EA) | Data not available |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red or yellow areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net Analysis of the MEP for this compound would reveal the most likely sites for intermolecular interactions. derpharmachemica.com Furthermore, Mulliken population analysis can be used to calculate the partial charges on each atom, providing a quantitative measure of the charge distribution within the molecule. nih.gov

The Fukui function for nucleophilic attack (f+) identifies the sites most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-) indicates the sites most prone to attack by an electrophile. faccts.de These functions can be condensed to atomic centers to provide a set of values that quantify the reactivity of each atom in the molecule. scm.com This analysis is crucial for predicting the regioselectivity of reactions involving this compound.

Molecular Electrostatic Potential (MEP) and Charge Distribution

Ab Initio and Semi-Empirical Methods for Mechanistic Studies

Ab initio and semi-empirical quantum chemical methods are fundamental tools for investigating the mechanisms of chemical reactions involving this compound. researchgate.net Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.govmit.edu These methods are crucial for obtaining a detailed understanding of electronic structures and potential energy surfaces. researchgate.net For instance, they have been employed to study the formation of various dihydrolutidine derivatives, providing insights into reaction pathways and barrier heights. i-repository.netresearchgate.net

Semi-empirical methods, such as MNDO, AM1, and PM3, offer a computationally less expensive alternative by incorporating parameters derived from experimental data. nih.govrsc.org These methods are particularly useful for studying large molecular systems and for performing dynamic simulations where a large number of calculations are required. nih.govrsc.org The Density Functional Tight Binding (DFTB) method is a notable semi-empirical approach that bridges the gap between purely empirical force fields and ab initio methods, enabling the study of bond formation and breaking in chemical reactions. nih.gov Both ab initio and semi-empirical methods have been successfully applied to study pyridine derivatives, providing valuable data on inhibition efficiencies and reaction mechanisms. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound and related heterocyclic compounds.

Transition State Characterization and Reaction Pathways

A key aspect of understanding reaction mechanisms is the characterization of transition states and the mapping of reaction pathways. Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize the geometry of transition state structures. preprints.orgresearchgate.net For example, in the photochemical isomerization of pyridazine-N-oxide derivatives, DFT calculations have been used to identify transition states for various isomerization and ring-opening and -closing reactions. preprints.orgresearchgate.net These calculations reveal the energetic profiles of different pathways, helping to explain observed product distributions.

Studies on substituted pyridines have shown that computational modeling can predict site-selectivity in C-H bond activation reactions. rsc.org By calculating the energies of competing transition states, researchers can determine the most likely reaction pathway. rsc.org For instance, in the reaction of an Fe-Al complex with substituted pyridines, DFT calculations showed that the transition state for sp3 C-H bond activation was lower in energy than for sp2 C-H bond activation, consistent with experimental observations. rsc.org

Energy Barriers and Reaction Kinetics Predictions

A critical outcome of computational modeling is the prediction of energy barriers (activation energies), which are fundamental to understanding reaction kinetics. tutorchase.com The height of the energy barrier determines the rate of a reaction; a higher barrier corresponds to a slower reaction. tutorchase.comlibretexts.org

Computational studies on the formation of dihydrolutidine derivatives have calculated activation energies for key reaction steps, such as the elimination of a water molecule. i-repository.netresearchgate.net These calculations, performed at various levels of theory including HF and MP2, have shown that while the energy barriers can be high in the gas phase, they are consistent with the reaction proceeding in aqueous solutions. i-repository.netresearchgate.net Similarly, in the photochemical isomerization of pyridazine N-oxide derivatives, calculated energy differences between competing transition states have been used to rationalize the observed yields of different products. preprints.orgresearchgate.net

The following table provides examples of calculated activation energies for reactions involving related pyridine and pyridazine systems.

| Reaction System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Formation of 3,5-diacetyl-1,4-dihydrolutidine | HF/6-31G(d,p) | 58.5 (H2O elimination) | i-repository.net |

| Formation of 3,5-diacetyl-1,4-dihydrolutidine | MP2/6-31G(d,p) | 47.7 (H2O elimination) | i-repository.net |

| Atropisomerisation of (syn)-7 | HT-NMR | 21.7 | beilstein-journals.org |

| Atropisomerisation of (syn)-10 | HT-NMR | 23.4 | beilstein-journals.org |

| Fe-Al complex with 4-methylpyridine | DFT | 13.7 (sp3 C-H activation) | rsc.org |

| Fe-Al complex with 4-methylpyridine | DFT | 20.8 (sp2 C-H activation) | rsc.org |

Solvent Effects on Molecular Properties and Reactivity

Solvents can significantly influence the properties and reactivity of molecules by altering the relative stability of reactants, transition states, and products. rsc.org Computational models that account for solvent effects are therefore crucial for accurately predicting chemical behavior in solution. arxiv.orgnih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach has been used to study the effect of water on the activation energy of lutidine derivative formation, showing a significant reduction in the energy barrier for the formation of a key intermediate. researchgate.net Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. rsc.org

Studies on various organic molecules have demonstrated that solvent polarity can affect electronic properties like the HOMO-LUMO energy gap, dipole moment, and nonlinear optical properties. researchgate.netfudutsinma.edu.ng For example, the electronic properties of certain benzothiazole and pyrene derivatives show a good correlation with the polarity of the solvent. researchgate.netfudutsinma.edu.ng Machine learning techniques are also emerging as powerful tools to model complex solvent effects on molecular spectra and reactions, offering a computationally efficient way to simulate chemical systems in solution. arxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling for Biological Targets (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemical compounds based on their molecular structures. frontiersin.org The fundamental principle of QSAR is that the biological activity of a compound is related to its physicochemical properties, which can be quantified using molecular descriptors. frontiersin.org These descriptors can include electronic, steric, and hydrophobic parameters.

Molecular modeling plays a crucial role in QSAR by providing the three-dimensional structures of molecules and by calculating the various descriptors used in the analysis. nih.gov For instance, in the design of novel inhibitors for biological targets like the BRAF kinase, molecular docking simulations are used to predict the binding mode of a ligand in the active site of the protein. nih.gov This information, combined with 3D-QSAR models, helps in understanding the key pharmacophoric features required for potent inhibitory activity. nih.gov

The development of QSAR models for N-heterocyclic compounds has been used to predict their biodegradability. d-nb.info By identifying molecular fragments that are statistically linked to either high or low biodegradability, these models can provide insights into the metabolic pathways and the structural features that enhance or hinder degradation. d-nb.info Similarly, QSAR models have been developed to predict the anti-pancreatic cancer activity of compounds, enabling the design of new molecules with potentially enhanced efficacy. acs.org

Coordination Chemistry and Catalytic Applications of 4,5-dimethylpyridazine

4,5-Dimethylpyridazine as a Ligand in Metal Complexes